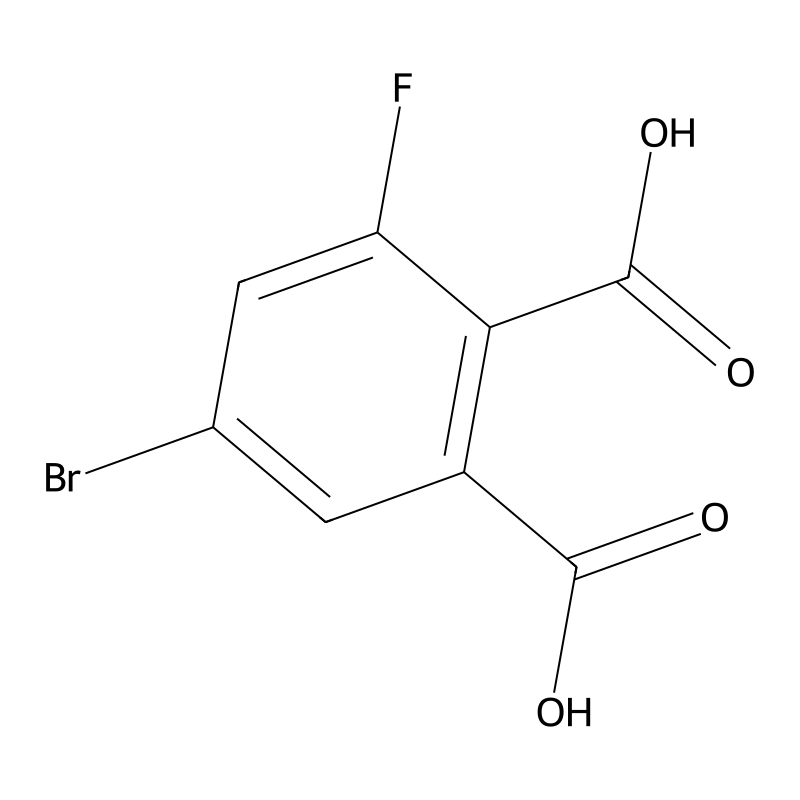

5-Bromo-3-fluorophthalic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-3-fluorophthalic acid is an organic compound characterized by the molecular formula and a molecular weight of 263.02 g/mol. This compound features both bromine and fluorine substituents on the phthalic acid structure, which contributes to its unique chemical properties and reactivity. The presence of these halogens enhances the compound's ability to participate in various

- Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups, allowing for the synthesis of diverse derivatives. Common nucleophiles used in these reactions include amines and alcohols, often facilitated by catalysts.

- Oxidation and Reduction Reactions: This compound can undergo oxidation or reduction to yield different derivatives. Oxidizing agents like potassium permanganate or chromium trioxide are typically employed, while reducing agents may include lithium aluminum hydride or sodium borohydride .

The specific products formed in these reactions depend on the reagents and conditions used, illustrating the compound's versatility in synthetic chemistry.

Research indicates that 5-Bromo-3-fluorophthalic acid exhibits notable biological activity. It has been investigated for its potential effects on enzyme interactions and metabolic pathways. The unique combination of bromine and fluorine enhances its capacity for forming hydrogen bonds, which can modulate enzyme activity or receptor functions. This makes it a candidate for therapeutic applications, particularly in drug development targeting specific diseases such as cancer and inflammatory disorders.

The synthesis of 5-Bromo-3-fluorophthalic acid typically involves:

- Bromination and Fluorination: The process often begins with phthalic acid derivatives, where bromine and a fluorinating agent are introduced under controlled conditions. This method allows for selective substitution at the desired positions on the aromatic ring.

- Industrial Production: For large-scale production, continuous flow reactors may be utilized to ensure consistent quality and yield. Reaction conditions are carefully optimized to minimize by-products while maximizing efficiency .

5-Bromo-3-fluorophthalic acid has a wide range of applications across various fields:

- Chemical Research: It serves as a building block in the synthesis of more complex organic molecules.

- Biological Studies: The compound is used in enzyme interaction studies and metabolic pathway investigations.

- Pharmaceutical Development: Its potential therapeutic properties make it a subject of interest for drug development.

- Industrial Uses: It finds applications in producing specialty chemicals and materials .

Studies on 5-Bromo-3-fluorophthalic acid reveal its mechanism of action through interactions with specific molecular targets. The compound's structure allows it to effectively form hydrogen bonds and van der Waals interactions, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

Several compounds share structural similarities with 5-Bromo-3-fluorophthalic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-3-chlorophthalic acid | Contains chlorine instead of fluorine; distinct reactivity profile | |

| 5-Bromo-3-iodophthalic acid | Contains iodine; different electronic properties | |

| 5-Fluoro-3-chlorophthalic acid | Chlorine instead of bromine; unique reactivity |

Comparison

Compared to its analogs, 5-Bromo-3-fluorophthalic acid is unique due to the combination of both bromine and fluorine atoms, which enhance its reactivity in substitution reactions. This distinct combination also improves its interaction capabilities with biological targets, making it particularly valuable in medicinal chemistry .